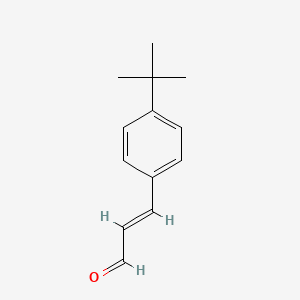
p-tert-Butylcinnamaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-tert-ブチルシンナムアルデヒド: は、化学式C13H16O を持つ有機化合物です。ベンゼン環のパラ位にtert-ブチル基が結合したシンナムアルデヒド骨格の存在が特徴です。この化合物は、芳香族特性で知られており、香料やフレーバーなど、さまざまな用途で使用されています。
準備方法
合成経路と反応条件:
アルドール縮合: p-tert-ブチルシンナムアルデヒドを合成する一般的な方法の1つには、p-tert-ブチルベンズアルデヒドとアセトアルデヒドのアルドール縮合があります。この反応は通常、水酸化ナトリウムなどの塩基触媒を必要とし、選択性と収率を確保するために制御された温度条件下で行われます。
工業生産: 工業生産方法は、多くの場合、反応条件を最適化し、合成効率を高めるために連続フロー反応器を使用します。触媒と溶媒の使用は、副生成物を最小限に抑え、収率を最大限に引き出すために注意深く制御されます。
化学反応の分析
反応の種類:
酸化: p-tert-ブチルシンナムアルデヒドは、酸化反応を起こしてp-tert-ブチルシンナム酸を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: p-tert-ブチルシンナムアルデヒドの還元により、p-tert-ブチルシンナミルアルコールを生成することができます。この反応は通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行われます。
置換: この化合物は、特にベンゼン環において求電子置換反応を起こす可能性があります。たとえば、ニトロ化によって芳香族環にニトロ基を導入することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ニトロ化の場合硝酸、触媒として硫酸。
主要な生成物:
酸化: p-tert-ブチルシンナム酸。
還元: p-tert-ブチルシンナミルアルコール。
置換: p-tert-ブチルシンナムアルデヒドのニトロ誘導体。
科学的研究の応用
化学:
誘導体の合成: p-tert-ブチルシンナムアルデヒドは、有機合成や材料科学で応用されているさまざまな誘導体を合成するための出発物質として使用されています。
生物学:
生物活性: 研究によると、p-tert-ブチルシンナムアルデヒドの誘導体は、抗菌作用と抗真菌作用を示し、医薬品としての可能性を秘めていることがわかっています。
医学:
創薬: この化合物の誘導体は、特に微生物感染症を標的とした新しい薬剤の開発における可能性が探られています。
工業:
香料とフレーバー: 芳香族特性を持つため、p-tert-ブチルシンナムアルデヒドは、香料やフレーバー剤の配合に使用されています。
作用機序
p-tert-ブチルシンナムアルデヒドがその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれています。たとえば、その抗菌活性は、細菌細胞膜を破壊し、細胞溶解と死滅を引き起こす能力によるものと考えられています。この化合物の芳香族構造は、特定の受容体や酵素と相互作用し、その活性を調節して、観察される生物学的効果をもたらします。
類似の化合物との比較
類似の化合物:
シンナムアルデヒド: 親化合物で、tert-ブチル基がありません。フレーバー剤として広く使用されており、類似の化学的特性を持っています。
p-tert-ブチルベンズアルデヒド: この化合物はtert-ブチル基を共有していますが、シンナムアルデヒド骨格がありません。そのため、反応性と用途が異なります。
独自性:
芳香族特性: シンナムアルデヒド骨格とtert-ブチル基の両方を備えているため、p-tert-ブチルシンナムアルデヒドは、香料やフレーバー剤に役立つ独自の芳香族特性を持っています。
化学反応性: 官能基の組み合わせにより、さまざまな化学反応が可能になり、有機合成において汎用性の高い化合物となっています。
類似化合物との比較
Cinnamaldehyde: The parent compound, lacking the tert-butyl group, is widely used in flavoring and has similar chemical properties.
p-tert-Butylbenzaldehyde: This compound shares the tert-butyl group but lacks the cinnamaldehyde backbone, resulting in different reactivity and applications.
Uniqueness:
Aromatic Properties: The presence of both the cinnamaldehyde backbone and the tert-butyl group gives p-tert-Butylcinnamaldehyde unique aromatic properties that are valuable in perfumery and flavoring.
Chemical Reactivity: The combination of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in organic synthesis.
特性
CAS番号 |
84434-23-1 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
(E)-3-(4-tert-butylphenyl)prop-2-enal |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-10H,1-3H3/b5-4+ |
InChIキー |
ICSATJUWLAEQQU-SNAWJCMRSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C=O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




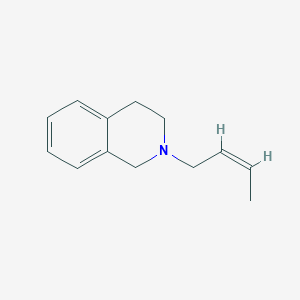
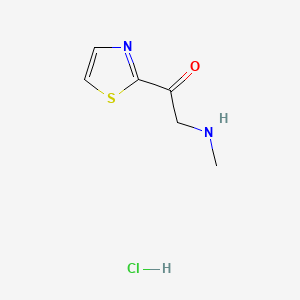


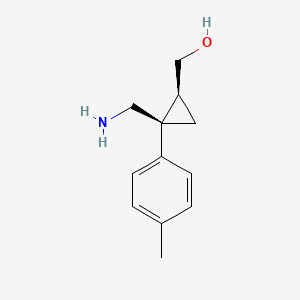
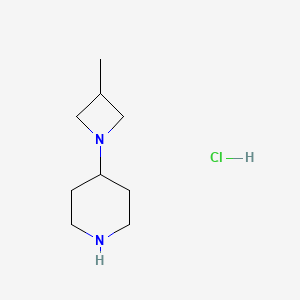
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
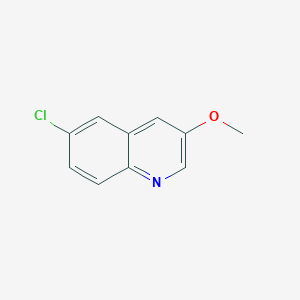
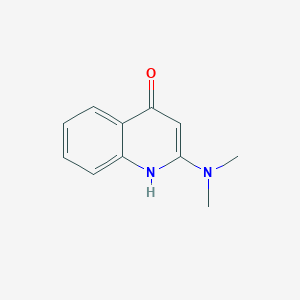
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
